
3-Methyl-4-oxopent-2-enoic acid
Overview
Description
3-Methyl-4-oxopent-2-enoic acid is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Biological Activity
3-Methyl-4-oxopent-2-enoic acid, also known as (Z)-3-methyl-4-oxopent-2-enoic acid, is a compound that has garnered attention due to its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound has the molecular formula and a molecular weight of approximately 128.13 g/mol. Its structure features a ketone group and a double bond, which contribute to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a metabolite in various biochemical pathways. It is associated with the metabolism of branched-chain amino acids (BCAAs) and has been studied for its neurotoxic effects and potential implications in metabolic disorders.
Neurotoxicity and Metabolic Disorders
Research indicates that elevated levels of this compound can lead to neurotoxicity. This compound is a by-product of the incomplete metabolism of BCAAs, particularly in conditions such as Maple Syrup Urine Disease (MSUD). In MSUD, deficiencies in the branched-chain alpha-keto acid dehydrogenase complex result in the accumulation of toxic metabolites, including this compound, which can cause severe neurological symptoms such as lethargy, hypotonia, and developmental delays .
The mechanisms underlying the biological activity of this compound involve several biochemical processes:
- Inhibition of Enzymatic Activity : It has been shown to act as an irreversible competitive inhibitor in certain enzymatic pathways. For instance, studies have identified that derivatives of this compound can inhibit proline racemases, enzymes critical for the survival of Trypanosoma cruzi, the causative agent of Chagas disease .
- Acidogenic Effects : As an acidogen, this compound contributes to metabolic acidosis when present in high concentrations. This condition can disrupt normal cellular functions and lead to systemic complications .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
Scientific Research Applications
Drug Design and Development
Recent studies have identified derivatives of 3-methyl-4-oxopent-2-enoic acid as promising candidates for drug development. Notably, compounds such as (E)-4-oxopent-2-enoic acid and its derivative (E)-5-bromo-4-oxopent-2-enoic acid have been shown to act as irreversible competitive inhibitors of proline racemases, which are crucial in the pathogenesis of Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated lower apparent inhibition constants compared to existing drugs, indicating their potential for therapeutic use .
Case Study: Proline Racemase Inhibition
In a study examining the effects of these compounds on T. cruzi, it was found that increasing doses of 4-oxopent-2-enoic acid resulted in a significant reduction in intracellular differentiation and infection rates in mammalian host cells. This suggests that these compounds could lead to the development of new chemotherapeutics targeting diseases reliant on proline racemases .
Enzyme Engineering
The compound has also been utilized in biocatalytic processes, particularly in asymmetric synthesis. Engineered enzymes, such as a modified lactate dehydrogenase from Bacillus stearothermophilus, have been employed to achieve enantioselective reductions of related α-keto acids, including 4-methyl-2-oxopent-3-enoic acid. This approach highlights the utility of this compound derivatives in producing nonracemic compounds with high stereoselectivity .
Data Table: Enzyme Performance
Enzyme | Substrate | Conversion Rate (%) | Enantiomeric Excess (%) |
---|---|---|---|
Lactate Dehydrogenase | 4-Methyl-2-oxopent-3-enoic acid | >99 | Up to 96 |
Other Enzymes (OPR1, OPR3) | Various α-keto acids | Variable | Lower than above |
Atmospheric Chemistry
Research has indicated that derivatives of this compound can serve as precursors to secondary organic aerosols in atmospheric chemistry studies. Their behavior during oxidation processes contributes to understanding aerosol formation mechanisms, which are critical for climate modeling and air quality assessments .
Properties
CAS No. |
53663-10-8 |
---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(E)-3-methyl-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3,(H,8,9)/b4-3+ |
InChI Key |
LRRPKULXSOVRRZ-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(=O)C |
Canonical SMILES |
CC(=CC(=O)O)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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